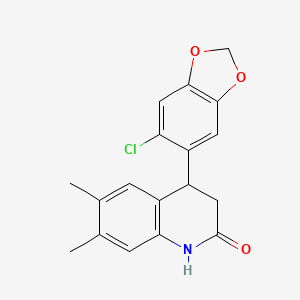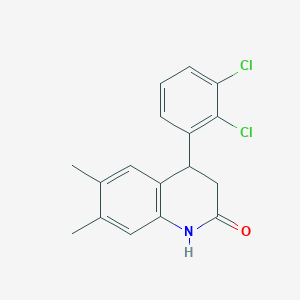
4-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as CDBQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CDBQ is a quinoline derivative, and its chemical structure is shown below:
Wirkmechanismus
The mechanism of action of CDBQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. For example, CDBQ has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CDBQ has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
CDBQ has been found to have a range of biochemical and physiological effects in various cell types and animal models. For example, CDBQ has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in animal models of inflammatory diseases. CDBQ has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDBQ in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. CDBQ has also been found to be stable under a range of experimental conditions, making it a useful tool for studying various biological processes. However, one limitation of using CDBQ in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several potential future directions for research on CDBQ. One area of interest is the development of CDBQ-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the pharmacological activities of CDBQ, which could provide insights into the development of new drugs with similar activities. Additionally, further studies are needed to determine the safety and efficacy of CDBQ in animal models and humans.
Wissenschaftliche Forschungsanwendungen
CDBQ has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of CDBQ is in the field of medicine, where it has been found to exhibit a range of pharmacological activities. For example, CDBQ has been shown to have antitumor, anti-inflammatory, and antiviral properties, among others.
Eigenschaften
IUPAC Name |
4-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-9-3-13-11(6-18(21)20-15(13)4-10(9)2)12-5-16-17(7-14(12)19)23-8-22-16/h3-5,7,11H,6,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOLTAHTLTNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC4=C(C=C3Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl {3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3932278.png)
![4-(2-bromo-3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3932283.png)
![2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3932289.png)
![N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3932304.png)

![3-(2-chlorophenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932324.png)
![N-[2-(tert-butylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932331.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}pentanamide](/img/structure/B3932339.png)
![N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932340.png)

![methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3932353.png)

